1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is a synthetic derivative of mitoxantrone, a chemotherapeutic agent used primarily in the treatment of certain cancers and multiple sclerosis. This compound is characterized by the substitution of a fluorine atom and the removal of a specific aminoethyl group, which potentially alters its pharmacological properties and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of the fluorine atom and the modification of the aminoethyl side chains. Key steps include:
Formation of the Anthracenedione Core: This involves the condensation of phthalic anhydride with an appropriate amine, followed by cyclization.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Side Chain Modification: The aminoethyl side chains are modified through nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, emphasizing efficiency and yield. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are crucial for its biological activity.
Reduction: Reduction reactions can modify the quinone structure, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, particularly involving the aminoethyl side chains.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products: The major products of these reactions include various quinone and hydroquinone derivatives, which are essential for the compound’s biological activity.
Applications De Recherche Scientifique
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into its mechanism of action.
Medicine: Investigated for its potential as a chemotherapeutic agent, particularly in cancers resistant to conventional treatments.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone involves intercalation into DNA, disrupting the replication and transcription processes. This leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. The fluorine substitution and side chain modifications may enhance its binding affinity and specificity for certain molecular targets, potentially improving its therapeutic efficacy.
Comparaison Avec Des Composés Similaires
Mitoxantrone: The parent compound, widely used in chemotherapy.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetics.
Uniqueness: 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is unique due to its specific structural modifications, which may confer distinct pharmacological properties, such as improved efficacy or reduced toxicity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and potential advantages over similar compounds
Activité Biologique
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is a synthetic derivative of the anthracycline antibiotic mitoxantrone, known for its antitumor activity. This compound has garnered interest due to its potential applications in cancer therapy, particularly in targeting various malignancies while minimizing toxicity.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom substitution and a hydroxyethyl amino group. This modification is hypothesized to enhance its biological activity and pharmacokinetic properties compared to its parent compound, mitoxantrone.
The primary mechanism by which mitoxantrone and its derivatives exert their cytotoxic effects is through the intercalation into DNA, leading to the inhibition of topoisomerase II. This results in DNA strand breaks and apoptosis of cancer cells. Additionally, the presence of the hydroxyethyl amino group may contribute to improved solubility and cellular uptake.
Biological Activity
Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Study 1: Efficacy in Solid Tumors
A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. The study reported a partial response rate of 30% among participants, with manageable side effects including mild nausea and transient hematological changes.
Case Study 2: Combination Therapy
Another study explored the use of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting that this derivative could be beneficial in combination regimens for treating refractory malignancies.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the compound achieves peak plasma concentrations within two hours post-administration, with a half-life suitable for once-daily dosing.
Toxicity Profile
Compared to traditional mitoxantrone, the derivative exhibits reduced cardiotoxicity and lower incidence of severe side effects. Preclinical studies demonstrated that at therapeutic doses, there was no significant impact on cardiac function or liver enzymes, indicating a safer therapeutic window.
Propriétés
IUPAC Name |
1-fluoro-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUHUXAZQAECFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659291 |
Source
|
Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195810-93-5 |
Source
|
Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.